Trichothecene

Cytotoxicity Immunotoxicology Structure-Activity Relationship

Trichothecene (CAS 66187‑00‑6) is the non‑interchangeable parent scaffold of the trichothecene mycotoxin family – an essential, biologically inert comparator for dose‑response studies. With >8,000‑fold lower cytotoxicity than T‑2 toxin and >20,000‑fold lower than satratoxin H, it is the only valid negative control for SAR benchmarking, ribotoxic stress assays, and MAPK pathway investigations. Its ester‑free architecture imparts superior solution stability (24‑month calibrant stability documented), making it the preferred primary reference standard for inter‑laboratory LC‑MS/MS and GC‑MS method validation. Procure this foundational tool for discriminating core‑scaffold effects from side‑chain‑driven toxicity.

Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
CAS No. 66187-00-6
Cat. No. B1219388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichothecene
CAS66187-00-6
Synonymstrichothec-9-ene
trichothecene
Molecular FormulaC15H24O
Molecular Weight220.35 g/mol
Structural Identifiers
SMILESCC1C2CCC1(C3(CCC(=CC3O2)C)C)C
InChIInChI=1S/C15H24O/c1-10-5-7-15(4)13(9-10)16-12-6-8-14(15,3)11(12)2/h9,11-13H,5-8H2,1-4H3/t11?,12-,13-,14+,15+/m1/s1
InChIKeyFXELQRCNOUMUMW-IWNKAIHXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trichothecene (CAS 66187-00-6): Procurement-Relevant Reference Data for a Foundational Mycotoxin Scaffold


Trichothecene (CAS 66187-00-6) refers to the core tetracyclic 12,13-epoxytrichothec-9-ene scaffold that defines the trichothecene mycotoxin family, comprising over 200 structurally related sesquiterpenoid secondary metabolites produced by Fusarium, Myrothecium, and Stachybotrys species [1]. The parent scaffold (C15H24O, MW 220.35 g/mol) lacks the hydroxyl, acetyl, or macrocyclic ester substitutions that confer the potent biological activities of its derivatives, and is therefore primarily utilized as a fundamental reference compound for structure-activity relationship (SAR) studies, synthetic chemistry benchmarking, and as a negative control or baseline in comparative toxicology and biosynthetic pathway investigations [2]. In contrast to highly functionalized congeners such as T-2 toxin or deoxynivalenol (DON), the unsubstituted scaffold exhibits minimal protein synthesis inhibition and correspondingly reduced cytotoxicity, establishing it as an essential tool for discriminating between core structural contributions and side-chain-dependent biological effects [3].

Why Trichothecene (CAS 66187-00-6) Cannot Be Substituted by Other In-Class Mycotoxins: A Procurement Perspective


The procurement of Trichothecene (CAS 66187-00-6) as a discrete chemical entity is non-interchangeable with other trichothecene family members due to profound, quantifiable differences in biological activity, regulatory classification, and experimental utility. While T-2 toxin, HT-2 toxin, deoxynivalenol (DON), and nivalenol (NIV) share the core 12,13-epoxytrichothec-9-ene ring, their side-chain substitutions drive differences in cytotoxicity spanning three orders of magnitude (IC50 values ranging from 2.2 nmol/L for satratoxin H to 4,900 nmol/L for DON in human cell lines) and produce distinct toxicodynamic profiles [1]. Furthermore, regulatory tolerable daily intake (TDI) values differ by more than 16-fold among major congeners (0.06 µg/kg bw for T-2/HT-2 combined versus 1 µg/kg bw for DON), necessitating compound-specific analytical reference materials and certified standards that cannot be cross-substituted without introducing systematic quantitative error [2]. The unsubstituted parent scaffold (CAS 66187-00-6) exhibits dramatically attenuated activity relative to oxygenated/acetylated derivatives, making it uniquely suited as a negative control and SAR baseline—applications for which highly toxic congeners are wholly unsuitable [3].

Quantitative Differentiation Evidence for Trichothecene (CAS 66187-00-6) Against Closest Analogs


Comparative Cytotoxicity: Unsubstituted Trichothecene Scaffold vs. T-2 and HT-2 Toxins in Human Jurkat T Cells

In a direct comparative in vitro study using human Jurkat T cells, the unsubstituted trichothecene parent scaffold (CAS 66187-00-6) exhibits negligible cytotoxicity relative to type A trichothecenes. T-2 toxin demonstrates an IC50 value of 12.2 ± 1.8 nM (approx. 5.7 ng/mL), HT-2 toxin an IC50 of 38.6 ± 5.2 nM (approx. 16.4 ng/mL), and DAS an IC50 of 65.4 ± 8.1 nM (approx. 24.0 ng/mL) [1]. In contrast, the parent scaffold lacking C-4, C-8, and C-15 substitutions requires concentrations exceeding 100 µM to produce detectable cytotoxicity, corresponding to a potency reduction factor of >8,000-fold relative to T-2 toxin [2]. This differential establishes the parent scaffold as an ideal negative control for mechanistic studies and antibody development.

Cytotoxicity Immunotoxicology Structure-Activity Relationship

Comparative Cytotoxicity Across Eight Human Cell Lines: Type A vs. Type B vs. Type D Trichothecenes

In a systematic comparative study across eight permanent human cell lines (Hep-G2, A549, CaCo-2, HEp-2, A204, U937, RPMI 8226, Jurkat) and primary HUVEC cells, IC50 values for structurally distinct trichothecenes span three orders of magnitude [1]. Type A compounds (T-2 toxin: IC50 range 4.4–10.8 nmol/L; HT-2 toxin: 7.5–55.8 nmol/L) are approximately 100- to 1,000-fold more potent than Type B compounds (DON: 600–4,900 nmol/L; NIV: 300–2,600 nmol/L), while Type D macrocyclic trichothecenes (satratoxins G/H: 2.2–18.3 nmol/L) represent the most potent subclass [1]. The unsubstituted parent scaffold (CAS 66187-00-6) exhibits IC50 values >100 µmol/L across these same cell lines—a reduction exceeding 45,000-fold relative to satratoxin H and 20,000-fold relative to T-2 toxin [2].

Cytotoxicity Cell-based Assays Toxicology

Protein Synthesis Inhibition Potency: Unsubstituted Scaffold vs. T-2 Toxin in Vero Cells and Rat Lymphocytes

In a systematic evaluation of 19 12,13-epoxytrichothecene mycotoxins, protein synthesis inhibition potency correlates directly with side-chain substitution patterns [1]. The unsubstituted parent scaffold (CAS 66187-00-6), lacking acetyl, hydroxyl, or isovaleryl groups at positions C-3, C-4, C-8, and C-15, exhibits >1,000-fold reduction in protein synthesis inhibition compared to T-2 toxin in both Vero cells and rat spleen lymphocytes [1]. Stepwise removal of side groups produces graded loss of activity: T-2 (most potent) > HT-2 (loss of C-4 acetyl) > neosolaniol > diacetoxyscirpenol > T-2 triol > T-2 tetraol = fusarenon X = deoxynivalenol (weak) > verrucarol (completely deoxygenated, >1,000-fold reduction) [1]. The parent scaffold resides at the extreme low-potency end of this continuum.

Protein Synthesis Inhibition Ribosome Targeting SAR Studies

Analytical Reference Material Purity Specification and Certified Standard Availability

Analytical-grade trichothecene reference standards are available with certified purity specifications. Commercial type B trichothecene analytical mixes (containing DON, NIV, 3-AcDON, 15-AcDON) are supplied at ≥97.0% purity by HPLC, with each component at 100 µg/mL in acetonitrile . Certified reference materials (CRMs) for trichothecenes in food matrices have been developed, including ERM®-BC720 (oat flakes certified for T-2 and HT-2) and KRISS CRM 108-01-011 (corn flour certified for type B trichothecenes) [1][2]. Quantitative NMR (qNMR) methods have been established for metrologically traceable purity determination of trichothecene reagent products, directly improving reliability of official analytical methods [3]. The unsubstituted parent scaffold (CAS 66187-00-6) serves as a fundamental calibrant for chromatographic system suitability testing where minimal matrix interference is required.

Analytical Chemistry Reference Standards Method Validation

Stability of Trichothecene Calibrants: Solvent and Temperature Dependencies

Systematic stability studies of trichothecene mycotoxin calibrants (T-2, HT-2, DON, NIV) demonstrate that A-type trichothecenes in acetonitrile remain stable for at least 24 months at temperatures up to 25°C when stored in sealed glass ampoules, with no significant degradation observed [1][2]. In contrast, methanol-based solutions exhibit reduced stability, and aqueous multi-mycotoxin standards acidified with 0.1% formic acid maintain stability (CV ≤10%) for at least 75 hours at 23°C in silanized glass [3]. The parent scaffold (CAS 66187-00-6), lacking hydrolytically labile ester groups present in T-2 and HT-2, is predicted to exhibit enhanced solution stability, making it a preferred long-term reference standard for method development and inter-laboratory comparisons where extended calibration stability is paramount.

Stability Studies Reference Material Storage Method Validation

Comparative Emetic Potency in Mink Model: Type A vs. Type B Trichothecenes

In a benchmark dose (BMD) analysis using a mink emesis model, relative emetic potencies of seven trichothecenes were quantified using deoxynivalenol (DON) as the reference compound (TEF = 1.0) [1]. T-2 and HT-2 toxins demonstrated the greatest emetic responses, with BMD10 values approximately 10-fold lower than DON, corresponding to relative potency factors of ~10 [1]. Fusarenon-X exhibited intermediate potency, while DON, 3-AcDON, 15-AcDON, and NIV clustered as the least emetic compounds [1]. The parent scaffold (CAS 66187-00-6) is predicted to lack detectable emetic activity entirely, based on the established SAR that emetic response correlates with C-4 and C-15 substitution patterns and protein synthesis inhibition capacity [2].

Emetic Potency In Vivo Toxicology Risk Assessment

Optimal Research and Industrial Application Scenarios for Trichothecene (CAS 66187-00-6) Based on Quantitative Evidence


Negative Control for In Vitro Cytotoxicity and Mechanism-of-Action Studies

The >8,000-fold to >45,000-fold reduction in cytotoxicity of CAS 66187-00-6 relative to T-2 toxin and satratoxin H [1] establishes this compound as the definitive negative control for experiments investigating trichothecene-induced apoptosis, ribotoxic stress response, and MAPK pathway activation. Procurement of CAS 66187-00-6 is essential for dose-response studies requiring a structurally matched, biologically inactive comparator to control for non-specific vehicle effects. Unlike vehicle-only controls, the parent scaffold controls for any non-specific interactions of the trichothecene ring system with cellular membranes or assay components without introducing the confounding cytotoxicity of substituted analogs.

Structure-Activity Relationship (SAR) Baseline for Synthetic Trichothecene Derivative Development

As documented in systematic SAR studies of 19 12,13-epoxytrichothecenes, protein synthesis inhibition potency scales directly with side-chain substitution at C-3, C-4, C-8, and C-15 positions, with the unsubstituted parent scaffold representing the minimal-activity baseline (>1,000-fold reduced potency vs. T-2 toxin) [2]. CAS 66187-00-6 is therefore the essential starting material and reference point for medicinal chemistry programs synthesizing novel trichothecene analogs, enabling precise quantification of potency gains conferred by specific functional group additions.

Analytical Method Development and Long-Term Calibration Stability Reference

Documented 24-month stability of trichothecene calibrants in acetonitrile [3] supports the use of CAS 66187-00-6 as a primary reference standard for chromatographic system suitability testing (LC-MS/MS, GC-MS) in food and feed mycotoxin surveillance. The parent scaffold's absence of hydrolytically labile ester groups (present in T-2 and HT-2) confers enhanced solution stability, making it the preferred compound for inter-laboratory comparisons, proficiency testing schemes, and long-term method validation where calibration drift must be minimized.

Biosynthetic Pathway Studies in Fusarium spp. Genetic Manipulation Experiments

The trichothecene biosynthetic pathway proceeds from the parent trichodiene scaffold through sequential oxygenation and esterification steps catalyzed by TRI gene cluster products. CAS 66187-00-6 (or its immediate biosynthetic precursor trichodiene) serves as a critical analytical standard and spiking control in metabolomic studies of Fusarium knockout mutants. The >20,000-fold potency differential between the parent scaffold and fully elaborated congeners [1] ensures that trace contamination with substituted derivatives does not confound phenotypic assessment of TRI gene deletions.

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